molecular formula C18H15ClN2O2S B2603391 1-(4-chlorophenyl)-3-((3-methoxybenzyl)thio)pyrazin-2(1H)-one CAS No. 946354-45-6

1-(4-chlorophenyl)-3-((3-methoxybenzyl)thio)pyrazin-2(1H)-one

Cat. No. B2603391
CAS RN: 946354-45-6
M. Wt: 358.84
InChI Key: SMAIVIKECSSFDB-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-((3-methoxybenzyl)thio)pyrazin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as PBTZ169 and has been synthesized using various methods.

Scientific Research Applications

Antitubercular Activities

Research by Samala et al. (2014) synthesized and evaluated analogues of CD59, including compounds with structural similarities to 1-(4-chlorophenyl)-3-((3-methoxybenzyl)thio)pyrazin-2(1H)-one, to establish structure-activity relationships and mechanisms of action against Mycobacterium tuberculosis. Among the compounds, 4-(2-bromobenzylidene)-1-(4-chlorophenyl)pyrazolidine-3,5-dione showed significant in vitro activity and non-toxicity, highlighting the potential for developing antitubercular agents (Samala et al., 2014).

Antimicrobial Activities

Okasha et al. (2022) synthesized and evaluated the antimicrobial activities of a compound structurally related to this compound, demonstrating favorable antibacterial and antifungal properties that were comparable to reference antimicrobial agents. This study suggests the potential of these compounds in developing new antimicrobial therapies (Okasha et al., 2022).

Anticancer Activities

Nagai et al. (2018) investigated pyrano[4,3-b]chromones, compounds with a core structure related to this compound, for their cytotoxicity against human oral squamous cell carcinoma cell lines and human normal oral cells. Their study revealed compounds with high tumor specificity and potential for anticancer drug design, indicating the importance of chemical modification for enhanced anticancer activities (Nagai et al., 2018).

Chemical Synthesis and Structural Analysis

Mehta et al. (2008) developed a novel procedure for synthesizing asymmetrically tri- and tetrasubstituted pyrazines, which are structurally related to this compound. This work provides insights into the synthesis of complex pyrazine derivatives, offering a foundation for further exploration of their biological applications (Mehta et al., 2008).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[(3-methoxyphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-23-16-4-2-3-13(11-16)12-24-17-18(22)21(10-9-20-17)15-7-5-14(19)6-8-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAIVIKECSSFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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